An In-depth Technical Guide to (4-Bromo-2-propoxyphenyl)methanol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to (4-Bromo-2-propoxyphenyl)methanol: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of (4-Bromo-2-propoxyphenyl)methanol, a halogenated aromatic alcohol of interest to researchers and professionals in drug discovery and organic synthesis. This document details the compound's nomenclature, physicochemical properties, and a plausible, detailed synthetic route. Furthermore, it outlines the analytical techniques for its structural elucidation, including predicted spectroscopic data. Finally, this guide explores the potential applications of this and structurally related compounds, particularly within medicinal chemistry, supported by an analysis of relevant structure-activity relationships.
Introduction and Nomenclature
(4-Bromo-2-propoxyphenyl)methanol is a substituted aromatic alcohol. The core structure consists of a benzene ring substituted with a bromine atom, a propoxy group, and a hydroxymethyl group. Based on IUPAC nomenclature guidelines for similarly structured compounds found in comprehensive chemical databases[1][2][3], the systematic name is (4-bromo-2-propoxyphenyl)methanol .
The strategic placement of the bromine atom and the propoxy group on the phenyl ring, along with the reactive benzylic alcohol moiety, makes this compound a valuable intermediate for synthesizing more complex molecules. Halogenated benzyl alcohols are a recognized class of compounds with diverse applications in medicinal chemistry, serving as precursors and scaffolds for novel therapeutic agents[4].
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₃BrO₂ | Pharmaffiliates |
| Molecular Weight | 245.11 g/mol | Pharmaffiliates |
| IUPAC Name | (4-bromo-2-propoxyphenyl)methanol | Deduced from PubChem[1][2][3] |
| CAS Number | 1094510-28-7 | Pharmaffiliates |
Synthesis of (4-Bromo-2-propoxyphenyl)methanol
The synthesis of (4-Bromo-2-propoxyphenyl)methanol can be logically approached via a two-step process starting from a commercially available precursor. This proposed pathway involves the etherification of a substituted phenol followed by the reduction of an aldehyde.
Synthetic Pathway Overview
Caption: Proposed two-step synthesis of (4-Bromo-2-propoxyphenyl)methanol.
Step 1: Synthesis of 4-Bromo-2-propoxybenzaldehyde
The initial step involves a Williamson ether synthesis to introduce the propoxy group onto the phenolic hydroxyl of 4-Bromo-2-hydroxybenzaldehyde. This reaction is a classic and reliable method for forming ethers.
2.2.1. Experimental Protocol
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol), anhydrous potassium carbonate (13.7 g, 99.4 mmol), and acetone (100 mL).
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Addition of Alkyl Halide: While stirring the suspension, add 1-bromopropane (9.1 mL, 99.4 mmol) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-Bromo-2-propoxybenzaldehyde as a solid.
2.2.2. Scientific Rationale
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Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Its insolubility in acetone drives the reaction forward as the phenoxide is generated in situ.
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Solvent: Acetone is an appropriate polar aprotic solvent that dissolves the organic reactants but not the inorganic base, facilitating the reaction at a moderate reflux temperature.
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Alkylating Agent: 1-Bromopropane is a suitable primary alkyl halide for this Sₙ2 reaction, minimizing the potential for elimination side reactions.
Step 2: Reduction to (4-Bromo-2-propoxyphenyl)methanol
The second step is the selective reduction of the aldehyde functionality of 4-Bromo-2-propoxybenzaldehyde to the corresponding primary alcohol.
2.3.1. Experimental Protocol
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Reaction Setup: Dissolve 4-Bromo-2-propoxybenzaldehyde (10.0 g, 41.1 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
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Reducing Agent Addition: Slowly add sodium borohydride (1.87 g, 49.3 mmol) portion-wise, maintaining the temperature below 5°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
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Quenching and Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral. Remove the methanol under reduced pressure.
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Extraction: Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromo-2-propoxyphenyl)methanol.
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Purification: If necessary, purify the crude product by column chromatography on silica gel.
2.3.2. Scientific Rationale
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Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic ring or the ether linkage. Its ease of handling makes it preferable to more reactive hydrides like lithium aluminum hydride for this transformation.
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Solvent: Methanol is a protic solvent that is compatible with sodium borohydride and effectively dissolves the aldehyde starting material.
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Temperature Control: The initial cooling to 0°C is crucial to control the exothermic reaction between sodium borohydride and the aldehyde, preventing potential side reactions.
Structural Elucidation and Spectroscopic Analysis
The structure of (4-Bromo-2-propoxyphenyl)methanol can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.3 (d) | Ar-H |
| ~7.1 (dd) | Ar-H |
| ~7.0 (d) | Ar-H |
| ~4.6 (s) | -CH₂OH |
| ~4.0 (t) | -OCH₂- |
| ~2.5 (s, broad) | -OH |
| ~1.8 (sextet) | -CH₂-CH₃ |
| ~1.0 (t) | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of a substituted benzyl alcohol will exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 3400-3200 | O-H stretch (alcohol) | Broad, strong |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2960-2850 | C-H stretch (aliphatic) | Medium to strong |
| 1600, 1480 | C=C stretch (aromatic) | Medium |
| 1250-1200 | C-O stretch (aryl ether) | Strong |
| 1050-1000 | C-O stretch (primary alcohol) | Strong |
| ~600 | C-Br stretch | Medium to weak |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (4-Bromo-2-propoxyphenyl)methanol would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio)[5].
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Molecular Ion (M⁺): Peaks at m/z 244 and 246.
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Key Fragmentation Patterns: Loss of H₂O, loss of the propoxy group, and cleavage of the benzylic C-C bond.
Potential Applications in Drug Discovery and Development
While specific biological activities for (4-Bromo-2-propoxyphenyl)methanol are not extensively documented, the broader class of halogenated and substituted benzyl alcohols has shown promise in several therapeutic areas.
Antimicrobial Activity
Halogenated benzyl alcohols have been investigated for their antibacterial and antifungal properties. The presence of halogens can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.
Enzyme Inhibition
The structural motifs present in (4-Bromo-2-propoxyphenyl)methanol, including the aromatic ring and the hydroxyl and ether functionalities, are common features in molecules designed to interact with the active sites of enzymes. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.
Intermediate in Organic Synthesis
Perhaps the most immediate application for (4-Bromo-2-propoxyphenyl)methanol is as a versatile intermediate in the synthesis of more complex molecules. The benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds.
Caption: Potential application areas for (4-Bromo-2-propoxyphenyl)methanol.
Conclusion
(4-Bromo-2-propoxyphenyl)methanol is a chemical entity with significant potential, primarily as a building block in the synthesis of novel compounds with potential biological activity. This guide has provided a comprehensive overview of its nomenclature, a plausible and detailed synthetic route, and the expected analytical data for its characterization. Further research into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 262234, 4-Bromo-2-methoxyphenol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22280088, (4-bromo-2-methylphenyl)methanol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 347843, (4-propoxyphenyl)methanol. [Link]
-
Pharmaffiliates. (4-Bromo-2-propoxyphenyl)methanol. [Link]
- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. IR spectra in the νOH stretching region of A) benzyl alcohols. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
Sources
- 1. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Propoxyphenyl)methanol | C10H14O2 | CID 347843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
